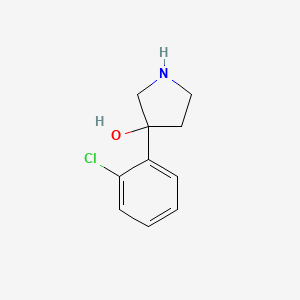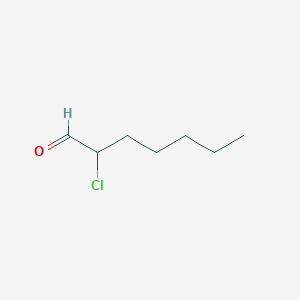![molecular formula C18H15BrN2O2 B8652761 4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde](/img/structure/B8652761.png)
4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde typically involves a multi-step process. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Aldehyde formation: The benzaldehyde moiety can be introduced through a formylation reaction, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: 4-{[3-(3-bromophenyl)-1-ethyl-1H-pyrazol-5-yl]oxy}benzoic acid.
Reduction: 4-{[3-(3-bromophenyl)-1-ethyl-1H-pyrazol-5-yl]oxy}benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s catalytic efficiency.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-{[3-(4-bromophenyl)-1-ethyl-1H-pyrazol-5-yl]oxy}benzaldehyde: Similar structure with a bromine atom at the para position.
4-{[3-(3-chlorophenyl)-1-ethyl-1H-pyrazol-5-yl]oxy}benzaldehyde: Similar structure with a chlorine atom instead of bromine.
4-{[3-(3-methylphenyl)-1-ethyl-1H-pyrazol-5-yl]oxy}benzaldehyde: Similar structure with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom at the meta position on the phenyl ring in 4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Propriétés
Formule moléculaire |
C18H15BrN2O2 |
|---|---|
Poids moléculaire |
371.2 g/mol |
Nom IUPAC |
4-[5-(3-bromophenyl)-2-ethylpyrazol-3-yl]oxybenzaldehyde |
InChI |
InChI=1S/C18H15BrN2O2/c1-2-21-18(23-16-8-6-13(12-22)7-9-16)11-17(20-21)14-4-3-5-15(19)10-14/h3-12H,2H2,1H3 |
Clé InChI |
MZBXDMBMWJCSEC-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C2=CC(=CC=C2)Br)OC3=CC=C(C=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(Phenylcarbamoyl)oxy]ethyl prop-2-enoate](/img/structure/B8652703.png)










